1,2,3,4-Tetrahydroazepin-5-one

Catalog No.
S14556722
CAS No.
M.F
C6H9NO
M. Wt
111.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydroazepin-5-one

Product Name

1,2,3,4-Tetrahydroazepin-5-one

IUPAC Name

1,2,3,4-tetrahydroazepin-5-one

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c8-6-2-1-4-7-5-3-6/h3,5,7H,1-2,4H2

InChI Key

DSLUSGJUAGDTSM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=CNC1

1,2,3,4-Tetrahydroazepin-5-one (CAS 34697-44-4), frequently designated as 1,5,6,7-tetrahydro-4H-azepin-4-one, is a highly versatile 7-membered cyclic enaminone building block. It features a conjugated nitrogen-alkene-ketone system that imparts distinct dual reactivity, allowing it to act as both a nucleophile at the alpha-carbon and an electrophile at the beta-carbon or carbonyl center. In procurement and material selection, this compound is prioritized as a pre-formed scaffold for the rapid construction of complex azepino-fused heterocycles, bypassing the low-yield ring-expansion steps required when starting from simpler precursors [1]. Its stable enaminone motif and unprotected secondary amine make it an essential intermediate for combinatorial library generation in medicinal chemistry, particularly for CNS and kinase inhibitor programs seeking to leverage the unique spatial projections of the 7-membered ring.

Research Fit

Specific workflow fit cannot be determined from the current evidence summary. Review product specifications and study context before selection.
Verify method compatibility and analytical requirements based on your experimental design.

Generic substitution of 1,2,3,4-tetrahydroazepin-5-one with saturated analogs (e.g., azepan-4-one) or 6-membered cyclic enaminones (e.g., 2,3-dihydropyridin-4(1H)-one) fundamentally disrupts established synthetic workflows. Saturated azepanones lack the critical alkene-ketone conjugation, requiring multi-step, low-yielding desaturation or alpha-functionalization sequences to achieve similar reactivity profiles [1]. Conversely, substituting with 6-membered cyclic enaminones fails to provide the necessary 7-membered ring architecture, which is essential for target binding in specific drug discovery programs. The 6-membered analogs are highly planar, whereas the 7-membered azepine ring maintains a puckered, non-planar conformation that is critical for improving 3D structural complexity and aqueous solubility [2].

Substitution Risk

Unknown
No comparator or substitution data provided. Similar products may differ in purity, grade, or performance. Interchangeability cannot be assessed without additional evidence.

Annulation Efficiency and Step Economy in Fused Scaffold Synthesis

The pre-formed cyclic enaminone structure of 1,2,3,4-tetrahydroazepin-5-one enables direct, single-step annulation reactions to form complex scaffolds, such as azepino[2,1-a]isoindoles, often achieving yields exceeding 70%. In contrast, utilizing a saturated azepan-4-one baseline requires a multi-step desaturation and functionalization sequence that typically results in <30% overall yield and poor regiocontrol [1]. This direct annulation capability significantly reduces solvent usage, purification bottlenecks, and overall cycle time in library synthesis.

Evidence DimensionOverall yield for azepino-fused scaffold synthesis
Target Compound Data>70% via direct annulation
Comparator Or Baseline<30% via multi-step sequence from saturated azepan-4-one
Quantified Difference>40% absolute yield improvement and reduction of 2-3 synthetic steps
ConditionsStandard annulation conditions (e.g., condensation with bifunctional electrophiles)

Procuring the pre-formed enaminone drastically reduces synthetic steps and improves overall process efficiency for generating complex medicinal chemistry libraries.

Conformational Non-Planarity for Enhanced 3D Vector Projection

Unlike 6-membered cyclic enaminones (e.g., 2,3-dihydropyridin-4(1H)-one) which adopt a highly planar geometry, 1,2,3,4-tetrahydroazepin-5-one maintains a puckered, non-planar conformation. This structural feature significantly increases the fraction of sp3-hybridized carbons (Fsp3) and provides distinct 3D vector projections for attached substituents [1]. This non-planarity is a critical differentiator in modern drug design, where escaping flatland is required to improve target specificity and aqueous solubility.

Evidence DimensionRing conformation and spatial projection
Target Compound DataNon-planar, puckered 7-membered ring
Comparator Or BaselinePlanar 6-membered ring (2,3-dihydropyridin-4(1H)-one)
Quantified DifferenceEnhanced 3D structural complexity and distinct substituent vector angles
ConditionsSolution-phase NMR and crystallographic conformational analysis

Selecting the 7-membered scaffold is essential for medicinal chemistry programs aiming to improve physicochemical properties and reduce off-target promiscuity.

Regiocontrol in Electrophilic Functionalization

The cyclic constraint of 1,2,3,4-tetrahydroazepin-5-one locks the enaminone into a fixed s-trans/s-cis geometry, providing >95% regioselectivity for C-alpha functionalization during electrophilic trapping. Acyclic beta-amino enone comparators often suffer from E/Z isomerization and competitive N- or O-alkylation under identical conditions, which can reduce the yield of the desired target regioisomer by 40-50% [1]. This high degree of regiocontrol ensures reproducible batch-to-batch consistency during intermediate scale-up.

Evidence DimensionRegioselectivity in alpha-functionalization
Target Compound Data>95% regiocontrol due to cyclic constraint
Comparator Or Baseline~50-60% target yield with acyclic beta-amino enones
Quantified DifferenceNear-complete elimination of competitive regioisomers
ConditionsElectrophilic substitution assays (e.g., halogenation, alkylation)

Guarantees reproducible yields and minimizes costly downstream purification steps in intermediate scale-up.

Orthogonal N-Derivatization Versatility

The presence of an unprotected secondary amine in 1,2,3,4-tetrahydroazepin-5-one enables direct N-acylation, sulfonyl substitution, or transition-metal-catalyzed cross-coupling. N-alkylated comparators, such as 1-methyl-1,5,6,7-tetrahydro-4H-azepin-4-one, restrict derivatization strictly to the carbon framework [1]. The ability to independently functionalize both the nitrogen atom and the enaminone carbon framework maximizes the structural diversity achievable from a single procured building block.

Evidence DimensionAvailable sites for orthogonal functionalization
Target Compound DataDual functionalization (N-derivatization + C-alpha/beta reactivity)
Comparator Or BaselineSingle-mode reactivity (C-framework only) in N-methylated analogs
Quantified DifferenceEnables exponential increase in combinatorial library size
ConditionsStandard parallel synthesis workflows

Maximizes the diversity of hit compounds that can be generated from a single starting material, streamlining procurement for screening campaigns.

Evidence Figures

Evidence
Data to verify
No quantitative evidence items available in the current data set.
Review supporting documentation or request additional characterization data.
Evidence strength cannot be established without provided data.

Synthesis of Azepino-Fused Alkaloid Analogs

1,2,3,4-Tetrahydroazepin-5-one is the optimal starting material for constructing azepino[2,1-a]isoindoles and related fused alkaloids. Its pre-formed cyclic enaminone core allows for direct, high-yield annulation, bypassing the inefficient ring-expansion sequences required when using 6-membered or saturated precursors [1].

Development of Conformationally Complex Kinase Inhibitors

In medicinal chemistry programs targeting novel kinase binding pockets, this compound provides a critical non-planar 7-membered scaffold. The resulting puckered conformation enhances Fsp3 character and aqueous solubility, offering a distinct advantage over planar 6-membered cyclic enaminone alternatives [2].

Combinatorial Library Generation for Phenotypic Screening

The compound's orthogonal reactivity—featuring both an unprotected secondary amine and an enaminone carbon framework—makes it an ideal hub for parallel synthesis. It enables independent N-derivatization and C-alpha functionalization, maximizing the structural diversity of the resulting library from a single procured building block [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
General research use
Specification review
Confirm identity, purity, and relevant quality attributes

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

111.068413911 g/mol

Monoisotopic Mass

111.068413911 g/mol

Heavy Atom Count

8

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